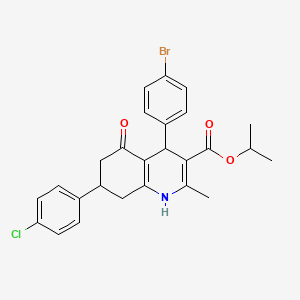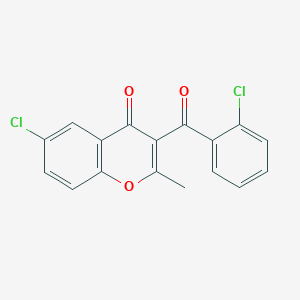
N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in many physiological processes, including synaptic plasticity, learning, and memory. By enhancing the activity of mGluR5, this compound can modulate the release of neurotransmitters such as glutamate, which is involved in many neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala. The compound has been shown to increase the release of the neurotransmitter GABA, which has an inhibitory effect on neuronal activity. This effect may contribute to the anxiolytic and antidepressant effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for mGluR5, which reduces the risk of off-target effects. However, the compound has relatively low potency, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the compound's potential therapeutic applications in addiction. Another area of interest is the development of more potent and selective positive allosteric modulators of mGluR5. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's effects on neuronal activity and behavior.
Métodos De Síntesis
The synthesis of N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-acetylphenylboronic acid, 2,6-diethylphenylboronic acid, and methylsulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of a palladium catalyst. The resulting product is then deprotected to yield this compound.
Aplicaciones Científicas De Investigación
N~2~-(3-acetylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-16-9-7-10-17(6-2)21(16)22-20(25)14-23(28(4,26)27)19-12-8-11-18(13-19)15(3)24/h7-13H,5-6,14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONFLXNXBDEPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)

![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)


![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)
![3-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5106511.png)

![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
